5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride is a chemical compound that has gained attention for its potential applications in medicinal chemistry and pharmaceuticals. This compound features a chloro group, a pyridin-3-yloxy moiety, and a phenylamine structure, which contribute to its versatility in various chemical reactions and biological interactions. Its molecular formula is C11H10Cl2N2O, and it is classified as an organic compound with potential therapeutic uses, particularly in the field of cancer treatment and enzyme modulation .
The synthesis of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. The nucleophilic substitution typically requires a polar solvent and controlled temperature to facilitate the reaction. The reduction step may utilize various reducing agents, including hydrogen gas or sodium borohydride, depending on the desired efficiency and safety .
Key molecular data includes:
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride can undergo various chemical reactions:
Common reagents for substitution reactions include amines or thiols, typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide. Oxidation may involve agents like potassium permanganate, while reductions can utilize sodium borohydride .
The mechanism of action of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to bind with receptor tyrosine kinases, influencing their activity through mechanisms involving hydrogen bonding and hydrophobic interactions. This modulation can lead to significant changes in cellular processes such as proliferation, differentiation, and apoptosis .
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride has several scientific uses:
Aryl amine derivatives represent a cornerstone of medicinal chemistry due to their versatile pharmacophoric properties and broad bioactivity spectrum. These compounds serve as essential synthetic intermediates and active pharmacophores in numerous therapeutic agents, particularly anticancer and antifibrotic drugs. The primary amine group (–NH₂) attached to aromatic systems enables crucial hydrogen-bonding interactions with biological targets, enhancing binding affinity and selectivity. Additionally, the aromatic ring provides a stable platform for structural diversification, allowing medicinal chemists to optimize pharmacokinetic properties and target engagement [5] [7].
In heterocyclic chemistry, the integration of aryl amines with nitrogen-containing rings (e.g., pyridine, piperidine) generates molecular hybrids with enhanced three-dimensionality and electronic diversity. This structural complexity facilitates interaction with complex binding pockets in disease-relevant proteins. For instance, tyrosine kinase inhibitors like imatinib incorporate aryl amine-pyridine motifs critical for ATP-binding site recognition. The electron-donating nature of the amine group also modulates the electron density of adjacent rings, influencing π-π stacking interactions with biological targets [5] [8].
Table 1: Benchmark Aryl Amine Scaffolds in Approved Therapeutics
Drug Name | Core Structure | Therapeutic Class | Molecular Target |
---|---|---|---|
Imatinib | Benzamide-pyrimidine-aryl amine | Antineoplastic | BCR-ABL tyrosine kinase |
Sorafenib | Pyridine-aryl urea-aryl amine | Antineoplastic | VEGFR/PDGFR |
Pirfenidone | Pyridone-aryl amine | Antifibrotic | TGF-β pathway |
(This compound) | Pyridine-O-aniline | Under investigation | Multikinase/PPARγ |
The pyridine-O-aniline scaffold, exemplified by 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride (CAS: 450399-72-1), represents an emerging pharmacophore with distinctive spatial and electronic properties. This hybrid architecture combines two privileged heterocyclic systems: the hydrogen-bond-accepting pyridine nitrogen and the hydrogen-bond-donating aniline amine. The ether linkage (-O-) between these rings provides conformational flexibility while maintaining planarity, enabling optimal target engagement. The chlorine atom at the 5-position of the aniline ring introduces steric and electronic modulation, enhancing target specificity and metabolic stability [2] [4].
Computational analysis reveals key structural advantages of this scaffold:
Table 2: Structural Parameters of Pyridine-O-Aniline Scaffolds
Parameter | 5-Chloro-2-(pyridin-3-yloxy)-phenylamine | Unsubstituted Analog | Impact on Bioactivity |
---|---|---|---|
Torsion angle (C₁-C₆-O-C₃') | 125.7° ± 15° | 180° (planar) | Enhanced 3D diversity |
pKₐ (aniline NH₂) | 3.98 | 4.52 | Increased basicity at physiological pH |
logP | 2.85 (free base) | 2.15 | Improved membrane permeability |
PSA | 52.7 Ų | 41.3 Ų | Balanced solubility/permeability |
Dipole moment | 3.2 D | 1.8 D | Strengthened target interactions |
The dihydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), making it preferable for in vitro biological testing. Crystallographic studies demonstrate protonation occurs preferentially at the pyridine nitrogen (pKₐ ≈ 3.1) followed by the aniline nitrogen (pKₐ ≈ 1.8), creating a dicationic species at physiological pH that facilitates ionic interactions with phosphorylated kinase domains [1] [4].
Despite promising scaffold properties, significant knowledge gaps exist regarding the therapeutic exploitation of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride:
Antifibrotic Targeting: Current antifibrotic therapies exhibit limited efficacy against progressive fibrotic disorders affecting multiple organs. The pyridine-O-aniline scaffold shows potential for multitarget inhibition of fibrogenic pathways, particularly TGF-β and PDGF signaling. However, systematic structure-activity relationship (SAR) studies are lacking to determine optimal substitutions for myofibroblast-specific targeting. Molecular hybridization strategies integrating this scaffold with pirfenidone-like motifs could enhance antifibrotic potency while avoiding the hepatotoxicity associated with existing glitazones [3] [7].
Oncology Applications: The compound's structural similarity to kinase inhibitor pharmacophores suggests unexplored anticancer potential. Critical research gaps include:
Computational-Experimental Integration: While computational studies predict favorable ADMET properties for this scaffold, experimental validation remains sparse. High-priority research needs include:
Table 3: Priority Research Areas for Scaffold Development
Therapeutic Area | Key Molecular Targets | Structural Optimization Strategies | Experimental Models Needed |
---|---|---|---|
Multiorgan fibrosis | TGF-βR1, PDGFRβ, CTGF | • Ether linker modification (e.g., CH₂ replacement) • 5-position halogen optimization (Br, F, CF₃) • Aniline N-acylation to enhance lipophilicity | • Human lung/renal fibroblast cultures • Bleomycin-induced pulmonary fibrosis model |
Oncology (solid tumors) | VEGFR2, c-Kit, FLT3 | • Pyridine ring expansion to piperidine • Introduction of C-5' methyl substituent • Schiff base formation at aniline nitrogen | • Xenograft models with stromal components • Metastatic niche co-culture systems |
Epigenetic modulation | HDAC6/8, BRD4 | • Hybridization with hydroxamate warheads • Incorporation of zinc-chelating groups • Attachment of BET inhibitor fragments | • 3D spheroid co-culture systems • Patient-derived organoids |
The integration of this scaffold with emerging drug design paradigms—particularly molecular hybridization and conformational restriction—offers promising avenues to address these gaps. For example, incorporating structural elements from piperidine-based anticancer agents could enhance target residence time, while strategic fluorination (e.g., at the pyridine 4-position) may improve blood-brain barrier penetration for glioma applications [8] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: